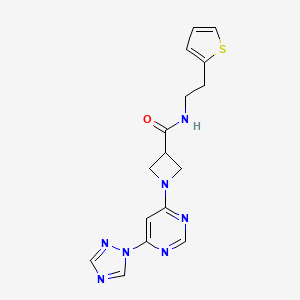![molecular formula C22H21NO6 B2949658 3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one CAS No. 938026-07-4](/img/structure/B2949658.png)
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one, also known as Furocoumarin, is a naturally occurring compound found in various plants, including parsley, celery, and citrus fruits. Furocoumarin has been the subject of extensive scientific research due to its potential applications in medicine and agriculture.
Mecanismo De Acción
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one exerts its biological effects through various mechanisms of action. In anti-inflammatory activity, this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS. In antitumor activity, this compound induces apoptosis and inhibits cell proliferation. In antiviral activity, this compound inhibits viral replication by interfering with viral enzymes and proteins. In insecticidal and fungicidal activity, this compound disrupts the cell membrane and inhibits enzyme activity.
Biochemical and Physiological Effects:
This compound has been shown to have numerous biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi, such as Candida albicans and Aspergillus niger. In vivo studies have shown that this compound has anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. This compound is also a natural compound, making it a potentially safer alternative to synthetic compounds. However, this compound has limitations, including its low solubility in water, which can make it difficult to use in certain experiments. This compound also has potential toxicity at high doses, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for 3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one research. One direction is to investigate the potential use of this compound as a natural pesticide in agriculture. Another direction is to study the potential use of this compound as a treatment for skin diseases, such as psoriasis and vitiligo. Additionally, further research is needed to understand the mechanisms of action of this compound and to identify potential drug targets for this compound-based therapies.
Métodos De Síntesis
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one can be synthesized using various methods, including the Pechmann condensation reaction, which involves the reaction of a phenol with a β-ketoester in the presence of a Lewis acid catalyst. Another method involves the use of the Knoevenagel reaction, which involves the reaction of a carbonyl compound with a methylene compound in the presence of a base catalyst. These methods have been used successfully to synthesize this compound in the laboratory.
Aplicaciones Científicas De Investigación
3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one has been the subject of extensive scientific research due to its potential applications in medicine and agriculture. In medicine, this compound has been shown to have anti-inflammatory, antitumor, and antiviral properties. This compound has also been investigated for its potential use in treating skin diseases, such as psoriasis and vitiligo. In agriculture, this compound has been shown to have insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides.
Propiedades
IUPAC Name |
3-(2,3-dimethoxyphenyl)-2-(2-methoxyethylamino)furo[3,2-c]chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6/c1-25-12-11-23-21-17(14-8-6-10-16(26-2)19(14)27-3)18-20(29-21)13-7-4-5-9-15(13)28-22(18)24/h4-10,23H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYRMHOQJACUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



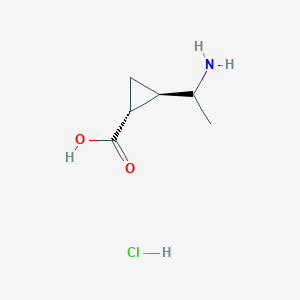
![1-(3,4-dimethylphenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2949585.png)
![1,8-Dioxaspiro[4.5]decan-4-one](/img/structure/B2949586.png)
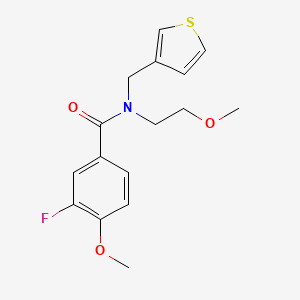
![ethyl 3-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
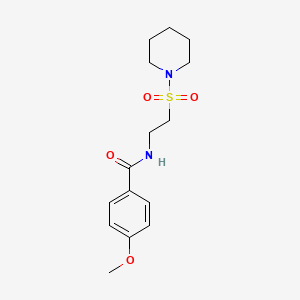

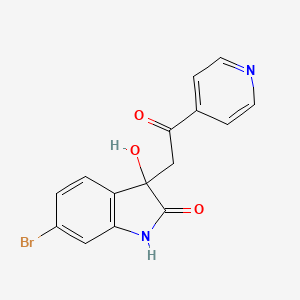
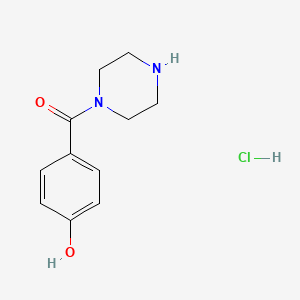
![3-{[4-(4-Fluorophenyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}propanoic acid](/img/structure/B2949597.png)
